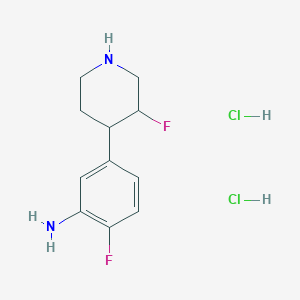
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H15ClF2N2 and a molecular weight of 248.7 g/mol . This compound is characterized by the presence of fluorine atoms on both the aniline and piperidine rings, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:
Fluorination: Introduction of fluorine atoms into the aniline and piperidine rings.
Coupling Reaction: Formation of the aniline-piperidine linkage.
Purification: Isolation and purification of the final product, often involving recrystallization or chromatography techniques.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the aniline or piperidine rings.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:
2-Fluoro-6-(pyrimidin-5-yl)aniline: Another fluorinated aniline derivative used in C-H functionalization reactions.
2-Fluoro-5-(3-fluoropiperidin-4-yl)aniline: The non-dihydrochloride form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific fluorination pattern and the presence of the dihydrochloride salt, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16Cl2F2N2 |
|---|---|
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
2-fluoro-5-(3-fluoropiperidin-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H14F2N2.2ClH/c12-9-2-1-7(5-11(9)14)8-3-4-15-6-10(8)13;;/h1-2,5,8,10,15H,3-4,6,14H2;2*1H |
InChI-Schlüssel |
VBDNHFACXMKUCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)N)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15226045.png)

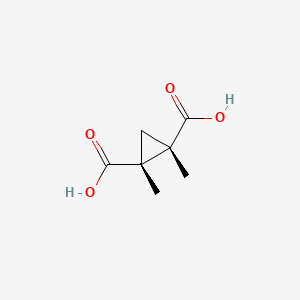
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B15226070.png)


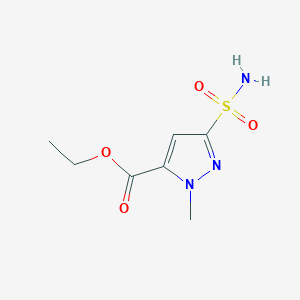
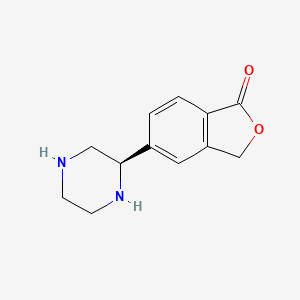
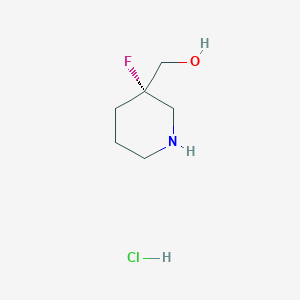


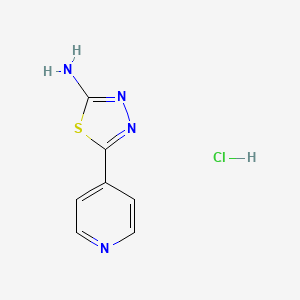
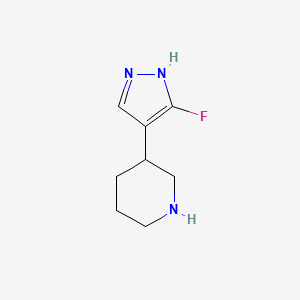
![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentan]-7-one](/img/structure/B15226141.png)
